Enhanced Crystallinity and Low Hygroscopicity of Omeprazole Magnesium Enable Robust, Stable Oral Solid Dosage Form Manufacturing
Omeprazole magnesium demonstrates a degree of crystallinity greater than 70%, as determined by X-ray powder diffraction (XRPD), which is a key differentiator from the more amorphous or lower-crystallinity omeprazole base [1]. This high crystallinity is coupled with a low hygroscopicity of less than 2% by weight, a property essential for maintaining physical and chemical stability during processing and storage [1]. These specific physical attributes are not universally found in other omeprazole salts and are explicitly identified as critical for enabling large-scale manufacturing of stable oral formulations, such as tablets and capsules [2].
| Evidence Dimension | Degree of crystallinity (by XRPD) |
|---|---|
| Target Compound Data | >70% (claimed in patent for stable oral formulation) |
| Comparator Or Baseline | Omeprazole base (lower or unspecified crystallinity) |
| Quantified Difference | >70% minimum threshold established as necessary for formulation |
| Conditions | X-ray powder diffraction (XRPD) |
Why This Matters
High crystallinity and low hygroscopicity are critical quality attributes for the scalable, reproducible manufacture of stable solid dosage forms, reducing the risk of batch failure and ensuring long-term product performance.
- [1] Lovgren, K. I., et al. "Pharmaceutical formulation of omeprazole." U.S. Patent No. 5,690,960. 25 Nov. 1997. Claims 1, 15. View Source
- [2] Lovgren, K. I., et al. "Omeprazole magnesium salt form." U.S. Patent No. 5,900,424. 4 May 1999. Summary of the Invention. View Source
